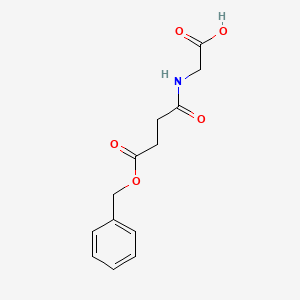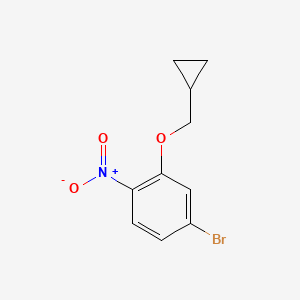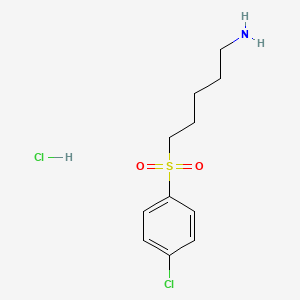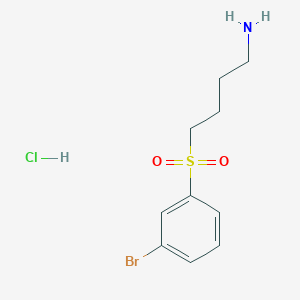
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a wide range of biological effects, including effects on neurotransmitter systems in the brain.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is complex and not fully understood. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has also been shown to have effects on the release and uptake of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism by which 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride produces its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to increase the release of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has also been shown to have effects on the activity of several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. The exact biochemical and physiological effects of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride are still the subject of ongoing research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has several advantages as a tool for research in neuroscience and pharmacology. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to have activity at several different receptor systems in the brain, making it a useful tool for studying the function of these systems. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has also been shown to have potential as a treatment for several different psychiatric disorders, making it a valuable tool for drug discovery research. However, there are also limitations to the use of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride in lab experiments. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a potent compound that can produce significant effects at low concentrations, making it difficult to control the dose and avoid potential side effects.
Direcciones Futuras
There are several different directions for future research on 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride. One area of research is the development of more selective compounds that target specific receptor systems in the brain. Another area of research is the development of new therapeutic applications for 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, including the treatment of other psychiatric disorders. Finally, there is ongoing research into the mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, which may lead to a better understanding of its effects and potential therapeutic applications.
Conclusion:
In conclusion, 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to have activity at several different receptor systems in the brain and has potential as a treatment for several different psychiatric disorders. The synthesis of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is a well-established process, and there are several directions for future research on this compound. While there are limitations to the use of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride in lab experiments, it remains a valuable tool for research in neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been studied extensively for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has also been shown to have potential as a treatment for several different psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFRLJYIIRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)






![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)

